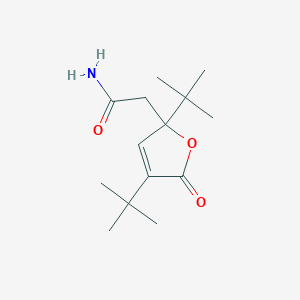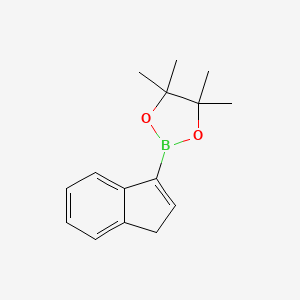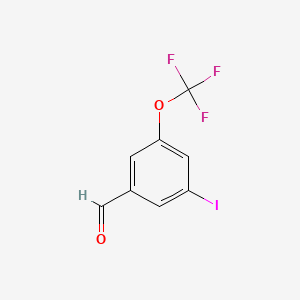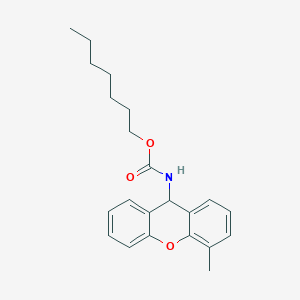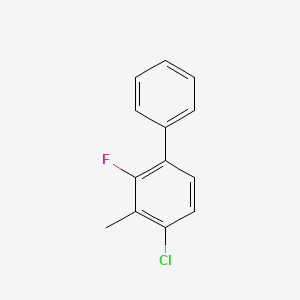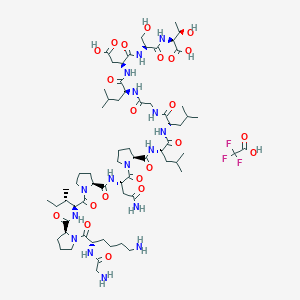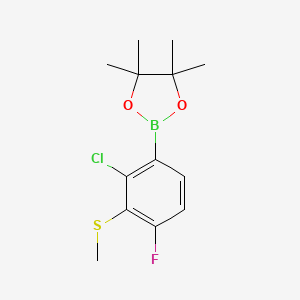![molecular formula C14H16N2O2 B14015951 2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] CAS No. 6309-99-5](/img/structure/B14015951.png)
2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is a chemical compound characterized by the presence of aziridine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] typically involves the reaction of aziridine with benzene derivatives under controlled conditions. One common method involves the reaction of ethylenimine or propylenimine with benzonitrile N-oxides . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the aziridine groups, leading to the formation of different derivatives.
Substitution: The aziridine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridine alcohols .
Scientific Research Applications
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s cytotoxic properties make it a potential candidate for anticancer research.
Medicine: Its derivatives are explored for their potential therapeutic effects.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] involves its interaction with molecular targets such as DNA and proteins. The aziridine groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Aziridin-1-yl)phenyl)ethanone
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
Uniqueness
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual aziridine groups provide distinct reactivity compared to similar compounds, making it valuable for specialized research and industrial applications .
Properties
CAS No. |
6309-99-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-[4-[2-(aziridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c17-13(15-5-6-15)9-11-1-2-12(4-3-11)10-14(18)16-7-8-16/h1-4H,5-10H2 |
InChI Key |
GYPNHVUMLCCZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)CC2=CC=C(C=C2)CC(=O)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)

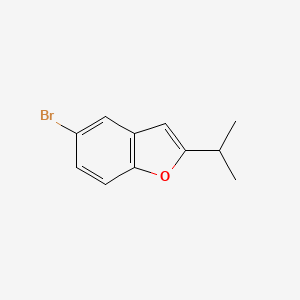

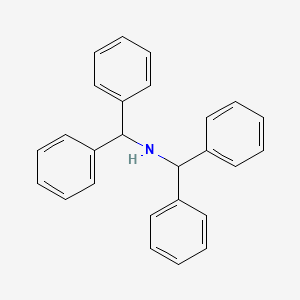
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
